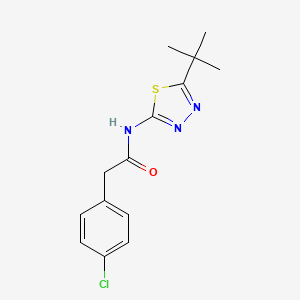
5-methyl-3-phenyl-N-4-pyridinyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
5-methyl-3-phenyl-N-4-pyridinyl-4-isoxazolecarboxamide is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPPI, and its chemical formula is C18H15N3O2. MPPI is a heterocyclic compound that contains isoxazole, pyridine, and carboxamide functional groups.
Wirkmechanismus
The mechanism of action of MPPI is not fully understood, but it is believed to act as a modulator of the activity of certain neurotransmitter systems in the brain. Specifically, MPPI has been shown to inhibit the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine and other neurotransmitters. By inhibiting the activity of MAO-B, MPPI may increase the levels of these neurotransmitters in the brain, which could have beneficial effects on neurological function.
Biochemical and Physiological Effects
MPPI has been shown to have a number of biochemical and physiological effects in various animal models. For example, studies have shown that MPPI can increase the levels of dopamine and other neurotransmitters in the brain, which could have beneficial effects on neurological function. MPPI has also been shown to have antioxidant properties, which could help protect the brain from oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
MPPI has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for use in experiments. Additionally, MPPI has been shown to have a high degree of selectivity for MAO-B, which makes it a useful tool for studying the activity of this enzyme. However, one limitation of MPPI is that it has relatively low bioavailability, which could limit its effectiveness in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on MPPI. One area of interest is the development of new drugs based on the structure of MPPI that could have improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of MPPI and its potential applications in the treatment of various neurological disorders. Finally, studies are needed to investigate the safety and efficacy of MPPI in human clinical trials.
Wissenschaftliche Forschungsanwendungen
MPPI has been the subject of numerous scientific studies due to its potential applications in various fields. One of the primary areas of research has been in the field of neuroscience, where MPPI has been investigated for its ability to modulate the activity of certain neurotransmitter systems in the brain. MPPI has also been studied for its potential applications in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-methyl-3-phenyl-N-pyridin-4-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-11-14(16(20)18-13-7-9-17-10-8-13)15(19-21-11)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRKYTKWBUCSMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![methyl 4-methyl-3-({[(4-methylbenzyl)thio]acetyl}amino)benzoate](/img/structure/B3461735.png)

![N-[4-(4-methylphenoxy)phenyl]-3-nitrobenzamide](/img/structure/B3461760.png)
![methyl 3-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-5-nitrobenzoate](/img/structure/B3461762.png)

